6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate
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Overview
Description
6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thieno[3,2-b]pyridine family and features a combination of ethyl, methyl, and cyclopropylamino groups attached to its core structure. Its intricate chemical composition makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate typically involves multiple steps, starting with the construction of the thieno[3,2-b]pyridine core. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives.
Introduction of the Ethyl and Methyl Groups: : These groups are introduced through esterification reactions, where the corresponding carboxylic acids are reacted with ethanol and methanol, respectively.
Attachment of the Cyclopropylamino Group: : This step involves the reaction of the intermediate compound with cyclopropylamine under specific conditions to introduce the cyclopropylamino group.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, often involving reagents such as potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: : Substitution reactions can occur at various positions on the thieno[3,2-b]pyridine core, often involving nucleophilic substitution with suitable reagents.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: : The compound is used in biological studies to investigate its interactions with various biomolecules and cellular components.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: : The compound is utilized in the production of advanced materials and chemicals, contributing to various industrial processes.
Mechanism of Action
The mechanism by which 6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Thieno[3,2-b]pyridine derivatives: : These compounds share the core structure but may differ in the substituents attached to the core.
Cyclopropylamine derivatives: : Compounds containing cyclopropylamine groups, which may have different core structures or additional functional groups.
The uniqueness of this compound lies in its specific arrangement of ethyl, methyl, and cyclopropylamino groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-21-15(19)9-6-16-11-10(14(18)20-2)7-22-13(11)12(9)17-8-4-5-8/h6-8H,3-5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKDOPUXDLMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CSC2=C1NC3CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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